
N-(1,3-ジヒドロキシプロパン-2-イル)-9-オキソ-11R,15S-ジヒドロキシ-5Z,13E-プロスタジエンオイルアミン
説明
PGE2-dihydroxypropanylamine is a prostanoid.
科学的研究の応用
女性生殖における役割
プロスタグランジンE2(PGE2)は、特に脱落膜化、排卵、着床、妊娠に重要であると考えられています . PGE2の4つの主要な受容体サブタイプであるEP1、EP2、EP3、EP4、およびペルオキシソーム増殖因子活性化受容体(PPAR)は、それぞれ異なるシグナル伝達経路に結合することで、様々なPGE2の効果を仲介します . これらのプロセスにおいて、プロスタグランジンE2(EP)受容体は不可欠な役割を果たしますが、女性生殖器におけるプロスタグランジンE2(EP)受容体の正確なメカニズムはまだ限られています .
呼吸機能への影響
乳児の炎症は、呼吸機能不全を引き起こし、生命を脅かす可能性があります . PGE2は炎症イベント中に放出され、生体内では呼吸行動を乱します . 前Bötzinger複合体(preBötC)によって生成される吸気運動リズムに対するPGE2の影響は、研究されています . 低濃度(1〜10 nM)のPGE2は吸気バースト期間を延長させましたが、高濃度(1μM)ではバースト期間を短縮しました .
炎症反応の阻害分子
PGE2は、炎症反応の阻害分子として、死滅細胞の細胞上清中に見出されています . これは、PGE2が炎症に対する身体の反応を調節する役割を果たし、治療介入の可能性のある経路を提供する可能性があることを示唆しています .
作用機序
Mode of Action
The mode of action of PGE2-dihydroxypropanylamine is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular function. The specific interactions and resulting changes are still being studied .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PGE2-dihydroxypropanylamine are currently under study. These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is anticipated that the compound could have a range of effects depending on the cell type and the specific targets with which it interacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PGE2-dihydroxypropanylamine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .
生化学分析
Biochemical Properties
PGE2-dihydroxypropanylamine plays a vital role in physiological processes that mediate the regeneration of injured organs . It is involved in regulating CD4+ T cell differentiation and inflammatory cytokine production via the EP receptor pathway . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .
Cellular Effects
PGE2-dihydroxypropanylamine exerts diverse effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit voltage-gated potassium currents and electrical activity in INS-1 (832/13) β-cells .
Molecular Mechanism
The molecular mechanism of action of PGE2-dihydroxypropanylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, PGE2 reduces Kv2.2 currents via the EP2/4-PKA signaling pathway, and it inhibits β-cell electrical activity through Kv2.2 channels .
Temporal Effects in Laboratory Settings
The effects of PGE2-dihydroxypropanylamine change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PGE2-dihydroxypropanylamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
PGE2-dihydroxypropanylamine is involved in various metabolic pathways . It interacts with enzymes or cofactors, and this can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
PGE2-dihydroxypropanylamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of PGE2-dihydroxypropanylamine and any effects on its activity or function are crucial for understanding its role in biochemical processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-20,22,25-27,29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOORAQHWWTUIP-HIGMCGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


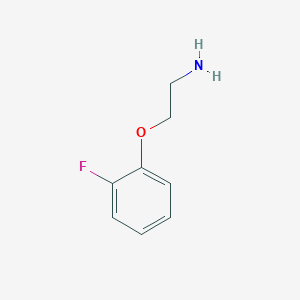
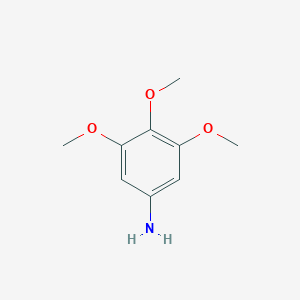
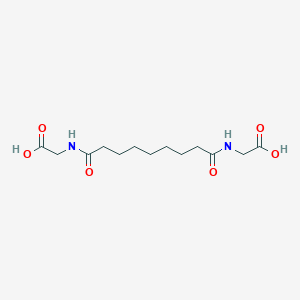



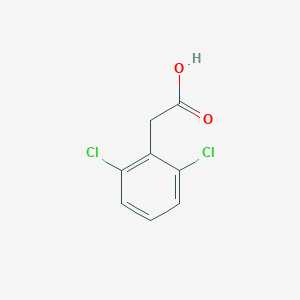
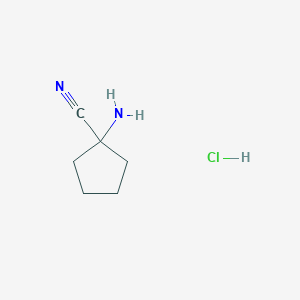
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)





